molecular formula C18H21Cl2N3O2S2 B2380291 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride CAS No. 1215370-10-7

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2380291
CAS No.: 1215370-10-7
M. Wt: 446.41
InChI Key: MHEHKKYZPUAWBK-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride is a synthetic organic compound. It is characterized by its complex structure, which includes a benzo[d]thiazole ring, a thiophene ring, and a dimethylamino propyl side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved by reacting 4-methoxyaniline with carbon disulfide and chlorine to form 7-chloro-4-methoxybenzo[d]thiazole.

    Attachment of the Thiophene Ring: The benzo[d]thiazole intermediate is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the corresponding amide.

    Introduction of the Dimethylamino Propyl Side Chain: The final step involves the reaction of the amide with 3-dimethylaminopropylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethylamino groups.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives.

    Substitution: The chloro group on the benzo[d]thiazole ring is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups in place of the chloro group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound is studied for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmaceutical research.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide
  • N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide

Uniqueness

Compared to similar compounds, N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride stands out due to the presence of the thiophene ring. This structural feature may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2S2.ClH/c1-21(2)9-5-10-22(17(23)14-6-4-11-25-14)18-20-15-13(24-3)8-7-12(19)16(15)26-18;/h4,6-8,11H,5,9-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEHKKYZPUAWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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